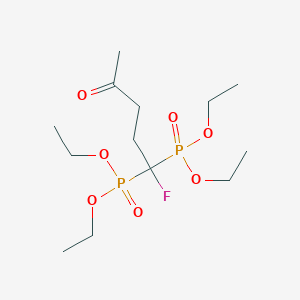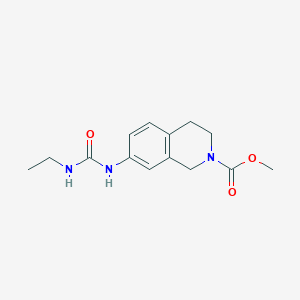![molecular formula C19H13FN4O2S B2915967 2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904309-96-1](/img/structure/B2915967.png)
2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazole ring and a dipyrido[1,2-a:4’,3’-d]pyrimidin ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzo[d]thiazole ring and a dipyrido[1,2-a:4’,3’-d]pyrimidin ring, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). These structures could potentially have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin rings suggest that it might participate in reactions typical of these types of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antinociceptive and Anti-inflammatory Properties
Research has shown that certain derivatives of thiazolopyrimidine, which include structures similar to the compound , exhibit significant antinociceptive and anti-inflammatory activities. These findings were supported by studies using techniques like the tail-flick method for antinociceptive activity and carrageenan-induced paw edema test for anti-inflammatory activity (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial Activities
Several benzothiazole pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities. These include efficacy against various bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against species like Aspergillus flavus and Candida albicans (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antiproliferative Activity
A class of thiazole/benzothiazole fused pyranopyrimidine derivatives has been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated selective cytotoxicity to cancer cells compared to normal cells, indicating potential as anticancer agents (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZHSRQMIRKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)


![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)


![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)


